Cas no 84066-19-3 (1-(3,5-dichloropyrazin-2-yl)aminopropan-2-one)
1-(3,5-dichloropyrazin-2-yl)aminopropan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Propanone, 1-[(3,5-dichloro-2-pyrazinyl)amino]-
- 1-(3,5-dichloropyrazin-2-yl)aminopropan-2-one
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- MDL: MFCD30625683
- Inchi: 1S/C7H7Cl2N3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3H,2H2,1H3,(H,10,11)
- InChI Key: UDRWMCBPJJGVHG-UHFFFAOYSA-N
- SMILES: C(NC1=NC=C(Cl)N=C1Cl)C(=O)C
1-(3,5-dichloropyrazin-2-yl)aminopropan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-307752-1.0g |
1-[(3,5-dichloropyrazin-2-yl)amino]propan-2-one |
84066-19-3 | 1.0g |
$0.0 | 2023-02-26 | ||
| Enamine | EN300-307752-1g |
1-[(3,5-dichloropyrazin-2-yl)amino]propan-2-one |
84066-19-3 | 1g |
$0.0 | 2023-09-05 |
1-(3,5-dichloropyrazin-2-yl)aminopropan-2-one Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1-(3,5-dichloropyrazin-2-yl)aminopropan-2-one
Comprehensive Overview of 1-(3,5-Dichloropyrazin-2-yl)aminopropan-2-one (CAS No. 84066-19-3): Properties, Applications, and Industry Insights
1-(3,5-Dichloropyrazin-2-yl)aminopropan-2-one (CAS No. 84066-19-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This dichloropyrazine derivative exhibits a molecular framework combining a pyrazine ring with a ketone-functionalized side chain, making it a versatile intermediate for synthetic applications. The compound's chemical stability and reactivity profile have positioned it as a valuable building block in medicinal chemistry, particularly in the development of novel heterocyclic compounds.
Recent studies highlight the growing demand for pyrazine-based compounds in drug discovery, with 84066-19-3 serving as a precursor for bioactive molecules. Researchers are particularly interested in its potential role in creating kinase inhibitors and antimicrobial agents, addressing global health challenges like antibiotic resistance. The compound's chlorinated pyrazine core contributes to enhanced binding affinity with biological targets, while its aminopropanone moiety allows for further structural modifications through condensation or reduction reactions.
From an industrial perspective, 1-(3,5-dichloropyrazin-2-yl)aminopropan-2-one has emerged as a high-value intermediate in specialty chemical production. Manufacturers are optimizing synthesis routes to improve yield and purity, responding to the pharmaceutical industry's need for consistent quality standards. Advanced purification techniques such as crystallization and chromatography are being employed to meet stringent regulatory requirements for API intermediates.
Environmental considerations surrounding chlorinated compounds have led to increased research into the biodegradation pathways of 84066-19-3. Recent publications discuss its environmental fate and the development of green chemistry approaches for its synthesis. These studies align with the chemical industry's shift toward sustainable practices, addressing concerns about persistent organic pollutants while maintaining the compound's utility in research applications.
The analytical characterization of 1-(3,5-dichloropyrazin-2-yl)aminopropan-2-one typically involves HPLC-MS and NMR spectroscopy, with particular attention to its regioisomeric purity. Quality control protocols emphasize the detection of potential process-related impurities, especially when the compound is intended for pharmaceutical use. These analytical methods have become more sophisticated with the adoption of hyphenated techniques combining separation and structural elucidation capabilities.
Market analysis indicates growing interest in custom synthesis services for 84066-19-3, particularly from contract research organizations serving the drug discovery sector. The compound's structure-activity relationship potential makes it valuable for lead optimization programs targeting various disease pathways. This trend reflects the broader pharmaceutical industry's focus on targeted therapies and personalized medicine approaches.
Recent patent literature reveals innovative applications of dichloropyrazine derivatives in material science, particularly in the development of organic semiconductors and coordination complexes. The electron-withdrawing nature of the chlorine substituents in 1-(3,5-dichloropyrazin-2-yl)aminopropan-2-one makes it potentially useful for designing charge transport materials in electronic devices, expanding its relevance beyond traditional chemical applications.
Safety assessments of 84066-19-3 emphasize proper laboratory handling procedures, including the use of personal protective equipment and engineering controls. While not classified as highly hazardous, standard precautions for organic synthesis intermediates apply, particularly regarding dust control and ventilation requirements. These protocols align with modern occupational health standards in chemical research facilities.
The future outlook for 1-(3,5-dichloropyrazin-2-yl)aminopropan-2-one appears promising, with potential applications emerging in bioconjugation chemistry and prodrug development. Its structural features make it suitable for creating targeted drug delivery systems, particularly in oncology research. As synthetic methodologies advance, we anticipate broader adoption of this versatile building block across multiple scientific disciplines.
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